alpha-Ergocryptine

Description

Propriétés

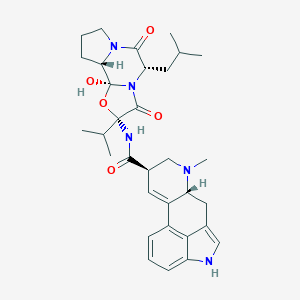

IUPAC Name |

N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOTUXAWKBPQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-09-1 |

Source

|

| Record name | Ergocryptine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ergocryptine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Alpha-Ergocryptine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ergocryptine is a naturally occurring ergot alkaloid derived from the fungus Claviceps purpurea. As a member of the ergopeptine class of ergoline (B1233604) compounds, it has garnered significant interest in pharmacology and drug development due to its potent dopaminergic activity. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Dopamine (B1211576) D2 Receptor Agonism

The primary mechanism of action of this compound is its function as a potent agonist at dopamine D2 receptors.[1] This interaction is central to its therapeutic effects, which include the inhibition of prolactin secretion and the management of symptoms associated with Parkinson's disease. By binding to and activating D2 receptors, this compound mimics the endogenous neurotransmitter dopamine, initiating a cascade of intracellular signaling events.

Quantitative Data: Receptor Binding and Functional Potency

The affinity of this compound for various neurotransmitter receptors has been quantified through radioligand binding assays, with its highest affinity observed for dopamine D2 receptors. The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at key receptor targets.

| Receptor Subtype | Ligand Type | Value | Units | Assay Type | Reference |

| Dopamine Receptors | |||||

| D2 | Ki | 0.65 | nM | Radioligand Binding | [2] |

| D1 | Ki | 200 | nM | Radioligand Binding | [2] |

| Serotonin Receptors | |||||

| 5-HT1A | Ki | 1.51 | nM | Radioligand Binding | [2] |

| 5-HT2A | Ki | 14.1 | nM | Radioligand Binding | [2] |

| 5-HT2B | Ki | 8.13 | nM | Radioligand Binding | [2] |

| 5-HT2C | Ki | 77.6 | nM | Radioligand Binding | [2] |

| 5-HT6 | Ki | 6.0 | nM | Radioligand Binding | [3] |

| Adrenergic Receptors | |||||

| Alpha-2A | Ki | 2.95 | nM | Radioligand Binding | [2] |

| Alpha-2B | Ki | 12 | nM | Radioligand Binding | [3] |

| Functional Assays | |||||

| D2 (cAMP Inhibition) | EC50 | 28 | nM | VIP-Stimulated cAMP Accumulation | [4] |

Downstream Signaling Pathways

The activation of dopamine D2 receptors by this compound triggers a series of intracellular signaling events, primarily through the Gαi/o family of G proteins.

G-Protein-Mediated Pathway: Inhibition of Adenylyl Cyclase

Upon binding of this compound to the D2 receptor, the associated Gαi subunit is activated. This leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key downstream effector that regulates numerous cellular processes, including gene transcription and protein phosphorylation.

Beta-Arrestin-Mediated Signaling and ERK1/2 Activation

In addition to G-protein-dependent signaling, D2 receptor activation can also lead to the recruitment of β-arrestins.[1][5] While β-arrestins are classically known for their role in receptor desensitization and internalization, they can also act as scaffolds for signaling proteins, initiating G-protein-independent signaling cascades. One such pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][7] The activation of ERK1/2 can influence a variety of cellular processes, including gene expression and cell proliferation. While it is established that D2 receptor agonists can induce ERK1/2 phosphorylation, direct studies confirming this effect for this compound are not extensively available in the current literature.

Potential Involvement of the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another important cascade that can be modulated by G-protein coupled receptors. Activation of this pathway is known to play roles in cell survival, growth, and metabolism. While some studies have linked D2 receptor signaling to the modulation of the PI3K/Akt pathway, specific evidence detailing the effects of this compound on this cascade is limited in the available scientific literature.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the dopamine D2 receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the dopamine D2 receptor (e.g., from CHO or HEK293 cells stably expressing the receptor, or from rat striatal tissue).

-

Radioligand: [3H]-Spiperone (a D2 antagonist with high affinity).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail and Liquid Scintillation Counter.

-

Glass Fiber Filters and Filtration Apparatus.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Membrane preparation, [3H]-Spiperone, and the non-specific binding control.

-

Competition: Membrane preparation, [3H]-Spiperone, and the corresponding dilution of this compound.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of cAMP Production (AlphaScreen)

This assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

Objective: To determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the dopamine D2 receptor.

Materials:

-

Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA.

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

Test Compound: this compound.

-

AlphaScreen cAMP Assay Kit: Containing Acceptor beads conjugated to an anti-cAMP antibody and Donor beads coated with streptavidin, and biotinylated cAMP.

-

Lysis Buffer.

-

384-well White Opaque Microplates.

-

Plate Reader capable of AlphaScreen detection.

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Add the this compound dilutions to the cells, followed by a fixed concentration of forskolin (a concentration that gives a submaximal stimulation of cAMP production).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells by adding lysis buffer.

-

In a 384-well plate, add the cell lysate, followed by the Acceptor beads and then the Donor beads/biotinylated cAMP mixture (as per the kit instructions).

-

Incubate in the dark at room temperature for 1-3 hours.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the amount of cAMP produced.

-

Plot the signal against the log concentration of this compound and determine the EC50 value.

Western Blot for ERK1/2 Phosphorylation

This assay is used to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Objective: To determine if this compound stimulates the phosphorylation of ERK1/2 in cells expressing the dopamine D2 receptor.

Materials:

-

Cells: A suitable cell line expressing the D2 receptor.

-

Test Compound: this compound.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Protein Assay Kit (e.g., BCA).

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF membranes.

-

Blocking Buffer: 5% BSA or non-fat milk in TBST.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent Substrate (ECL).

-

Imaging System.

Procedure:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 30 minutes).

-

Lyse the cells on ice and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

Conclusion

This compound exerts its primary pharmacological effects through its potent agonism at dopamine D2 receptors. This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Furthermore, as with other D2 receptor agonists, it is plausible that this compound may also engage β-arrestin-mediated signaling pathways, potentially leading to the activation of the ERK1/2 cascade. The comprehensive understanding of these molecular mechanisms, facilitated by the experimental protocols detailed in this guide, is crucial for the continued development and optimization of therapeutic agents targeting the dopaminergic system. Further research is warranted to fully elucidate the role of G-protein-independent signaling in the overall pharmacological profile of this compound.

References

- 1. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of G protein and beta-arrestin in dopamine D2 receptor-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Dopamine D2 Receptor Agonist Activity of alpha-Ergocryptine

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Ergocryptine, a naturally occurring ergot alkaloid, demonstrates notable agonist activity at the dopamine (B1211576) D2 receptor (D2R). This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its binding affinity and functional potency. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the central nervous system for the treatment of various neurological and psychiatric disorders. Agonists of the D2R, such as this compound, are of significant interest for their therapeutic potential. This document serves as a technical resource, consolidating quantitative data, experimental methodologies, and signaling pathway information related to the D2R agonist activity of this compound.

Quantitative Pharmacological Data

| Parameter | Value | Assay Type | Cell Line | Receptor | Notes | Reference |

| Ki | Nanomolar range | Radioligand Binding Assay | - | Rat Dopamine D2 | Inhibition of [3H]YM-09151-2 binding. | [1] |

| EC50 | 28 ± 2 nM | cAMP Inhibition Assay | GH4ZR7 | Rat Dopamine D2 | Inhibition of VIP-stimulated cyclic AMP production. | |

| EC50 | ~30 µM | [3H]Dopamine Release | Rat Striatal Synaptosomes | Presynaptic D2 | Stimulation of dopamine release, a distinct mechanism. |

Signaling Pathways

Activation of the dopamine D2 receptor by an agonist like this compound initiates a cascade of intracellular events. The D2R is canonically coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).

References

The Core Mechanism of Prolactin Inhibition by Alpha-Ergocryptine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular pathway through which alpha-ergocryptine, a potent ergot alkaloid, exerts its inhibitory control over prolactin secretion. By functioning as a dopamine (B1211576) D2 receptor agonist, this compound initiates a cascade of intracellular events that culminate in the suppression of both prolactin gene transcription and release from pituitary lactotrophs. This document provides a comprehensive overview of the signaling pathways, quantitative binding affinities, and detailed experimental protocols relevant to the study of this crucial pharmacological interaction.

Mechanism of Action: D2 Receptor Agonism

This compound is a semi-synthetic ergot derivative that acts as a potent agonist at dopamine D2 receptors, which are highly expressed on the cell membranes of anterior pituitary lactotrophs.[1][2] The binding of this compound to these G protein-coupled receptors (GPCRs) is the initiating step in its prolactin-lowering effect.[3][4] This interaction mimics the natural inhibitory action of dopamine, the primary physiological regulator of prolactin secretion.[1]

Dopamine D2 Receptor Binding Affinity

The efficacy of this compound is underscored by its high binding affinity for the D2 receptor. Quantitative data from radioligand binding assays demonstrate that ergopeptide alkaloids, including this compound, exhibit inhibition constants (Kᵢ) in the nanomolar range, indicating a strong and specific interaction.[4]

| Compound | Receptor | Inhibition Constant (Kᵢ) | Cell Line | Radioligand | Reference |

| This compound | Dopamine D2 | Nanomolar range | GH4ZR7 | [³H]YM-09151-2 | [4] |

| Bromocriptine | Dopamine D2 | Nanomolar range | GH4ZR7 | [³H]YM-09151-2 | [4] |

| Ergotamine Tartrate | Dopamine D2 | Nanomolar range | GH4ZR7 | [³H]YM-09151-2 | [4] |

| Ergovaline | Dopamine D2 | 6.9 ± 2.6 nM | GH4ZR7 | [³H]YM-09151-2 | [5] |

| Dopamine | Dopamine D2 | Micromolar range | GH4ZR7 | [³H]YM-09151-2 | [4] |

| Dopamine | Dopamine D2 | 370 ± 160 nM | GH4ZR7 | [³H]YM-09151-2 | [5] |

Intracellular Signaling Pathways

Upon binding of this compound, the D2 receptor undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gαi/o).[3][6] This activation triggers a series of downstream signaling events that collectively inhibit prolactin production and release.

Inhibition of the Adenylyl Cyclase/cAMP Pathway

The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase.[7] This enzymatic inhibition leads to a reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3][7] Decreased cAMP levels result in reduced activity of protein kinase A (PKA), a key downstream effector that, when active, promotes prolactin gene transcription.[3]

The following diagram illustrates the this compound-initiated signaling cascade leading to the inhibition of the adenylyl cyclase pathway.

Caption: this compound inhibits adenylyl cyclase via Gαi, reducing cAMP and PKA activity.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the D2 receptor by this compound also influences the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway.[3] The inhibition of ERK1/2 signaling is another mechanism through which dopamine and its agonists suppress prolactin gene transcription.[3] This can lead to the deacetylation of histones at the prolactin gene promoter, recruiting corepressor complexes and further repressing transcription.[3] Studies have also suggested that dopamine agonists can activate the p38 MAPK pathway, which is associated with inducing apoptosis in pituitary tumor cells.[8]

The following diagram outlines the influence of this compound on the MAPK pathway.

Caption: this compound modulates MAPK pathways, inhibiting ERK and activating p38.

Quantitative Effects on Prolactin Secretion

The administration of this compound leads to a significant and sustained reduction in circulating prolactin levels. Clinical and preclinical studies have consistently demonstrated its efficacy in lowering both basal and stimulated prolactin secretion.

| Study Type | Subject | Treatment | Effect on Prolactin | Reference |

| In vivo | Male Rats | Single injection of this compound | Rapidly inhibited PRL gene transcription | [9] |

| In vivo | Female Rats | 100 µg of 2-Br-α-ergocryptine (EC) intraperitoneally | Complete depression of prolactin release and significantly lower serum prolactin levels | [10] |

| In vivo | Lambs | Daily injection of 2 mg 2-bromo-alpha-ergocryptine (CB 154) for 11 weeks | Highly significant (p < 0.001) decrease in plasma prolactin concentration | [11] |

| Clinical | Human (Acromegalic patient with galactorrhea) | 2-Br-alpha-ergocryptine (CB-154) | Rapid decrease of serum prolactin to normal levels | [12] |

| Clinical | Human (Postpartum) | 2-Br-α-ergocryptine (CB-154) | Marked suppression of elevated serum prolactin levels | [13] |

| Clinical | Human (Galactorrhea) | 2-Br-α-ergocryptine (CB-154) | Effective lowering of serum prolactin concentrations | [13] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine D2 receptor and its downstream effects.

Radioligand Binding Assay for D2 Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Dopamine D2 receptor-expressing cell membranes (e.g., from GH4ZR7 or CHO cells).

-

Radiolabeled D2 antagonist (e.g., [³H]spiperone or [³H]YM-09151-2).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[14]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Nonspecific binding control: 10 µM (+)-butaclamol or another suitable D2 antagonist.[14]

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[14]

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in Assay Buffer.

-

In a 96-well plate, add in order:

-

50 µL of Assay Buffer (for total binding) or 10 µM (+)-butaclamol (for nonspecific binding) or unlabeled this compound dilution.

-

50 µL of the radiolabeled ligand at a concentration near its Kd.

-

100 µL of the D2 receptor membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

Caption: Workflow for determining D2 receptor binding affinity via a competitive radioligand assay.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, typically after stimulating the enzyme with forskolin (B1673556).

Materials:

-

CHO cells stably expressing the human dopamine D2 receptor (CHO-D2).

-

This compound.

-

Forskolin.

-

Assay Buffer (e.g., HBSS with 10 mM HEPES).[15]

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).

Procedure:

-

Seed CHO-D2 cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of this compound in Assay Buffer containing IBMX for 10-30 minutes.

-

Stimulate the cells by adding forskolin to a final concentration that elicits a submaximal cAMP response.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit manufacturer's protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ for cAMP inhibition.

The following diagram shows the workflow for a cAMP inhibition assay.

Caption: Workflow for measuring this compound's inhibition of forskolin-stimulated cAMP.

Western Blot Analysis for MAPK Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation state of key proteins in the MAPK pathway, such as ERK1/2 and p38.

Materials:

-

Pituitary cell line (e.g., GH3 or AtT-20).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture pituitary cells to near confluence.

-

Treat cells with this compound at various concentrations and for different time points.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for loading.

-

Quantify the band intensities to determine the change in phosphorylation.

The following diagram outlines the workflow for a Western blot analysis.

Caption: Workflow for analyzing MAPK pathway activation via Western blotting.

Conclusion

This compound effectively inhibits prolactin secretion through its potent agonism at dopamine D2 receptors on pituitary lactotrophs. This action initiates a dual signaling cascade involving the inhibition of the adenylyl cyclase/cAMP pathway and the modulation of the MAPK pathway. The quantitative data on its high binding affinity and potent inhibition of prolactin release in various models underscore its clinical and research utility. The detailed experimental protocols provided herein offer a robust framework for the further investigation and characterization of this compound and other D2 receptor agonists in the context of prolactin regulation and the development of novel therapeutics.

References

- 1. Prolactin and dopamine: what is the connection? A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. researchgate.net [researchgate.net]

- 8. The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of prolactin gene transcription in vivo: interactions between estrogen, pimozide, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Effect of 2-bromo-alpha-ergocryptine (CB 154) on plasma prolactin, LH and testosterone levels, accessory reproductive glands and spermatogenesis in lambs during puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of CB-154 (2-Br-alpha-ergocryptine) on prolactin and growth hormone release in an acromegalic patient with galactorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Discovery and History of Alpha-Ergocryptine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ergocryptine is a naturally occurring peptide ergot alkaloid derived from the fungus Claviceps purpurea. As a member of the ergoline (B1233604) family, it shares a core structural similarity with a wide range of biologically active compounds. Historically significant as a component of the "ergotoxine" complex, this compound has been a subject of extensive chemical and pharmacological investigation. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and pharmacological properties of this compound, with a focus on the experimental methodologies that have defined its scientific journey. It is also a key starting material in the semi-synthesis of the widely used dopamine (B1211576) agonist, bromocriptine (B1667881).[1][2]

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader history of ergot alkaloid research, which began with investigations into the toxic and medicinal properties of ergot, the sclerotia of Claviceps purpurea that grows on rye and other cereals.

The Era of Ergotoxine (B1231518)

Initial research in the early 20th century by scientists at Sandoz (now Novartis), led by Arthur Stoll, focused on isolating the active principles of ergot.[1] In 1918, Stoll successfully isolated ergotamine.[1] Subsequent work on the water-insoluble alkaloids led to the isolation of a crystalline complex initially believed to be a single compound and named "ergotoxine." For decades, ergotoxine was studied for its pharmacological effects.

However, in 1943 , researchers, including Albert Hofmann, demonstrated that ergotoxine was, in fact, a mixture of three distinct but structurally similar alkaloids: ergocristine, ergocornine, and ergocryptine .

The Differentiation of Alpha- and Beta-Isomers

For over two decades, ergocryptine was treated as a single entity. It was not until 1967 that Albert Hofmann and his team at Sandoz were able to separate ergocryptine into two isomers: This compound and beta-ergocryptine .[2] The literature prior to this year discussing "ergocryptine" is now understood to be referring to this compound.[2] The two isomers differ only in the substitution at the 5' position of the peptide moiety, arising from the incorporation of either L-leucine (in this compound) or L-isoleucine (in beta-ergocryptine) during biosynthesis.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₂H₄₁N₅O₅ |

| Molecular Weight | 575.7 g/mol |

| CAS Number | 511-09-1 |

| Appearance | Crystalline solid |

| Solubility | Soluble in various organic solvents |

Experimental Protocols

Isolation of this compound from Ergot

The isolation of this compound from ergot sclerotia is a multi-step process involving extraction, purification, and separation from other ergot alkaloids. The following is a generalized protocol based on established methods.

Objective: To isolate and purify this compound from a mixture of ergot alkaloids.

Materials:

-

Ground ergot sclerotia

-

Toluene (B28343)/ethanol (B145695) solvent mixture (e.g., 87:13 v/v)[3]

-

Aqueous ethanol (e.g., 1:1 v/v) containing 0.2% (w/w) hydrogen chloride[3]

-

5% (w/w) aqueous sodium hydroxide (B78521) solution[3]

-

Toluene[3]

-

Methanol-0.25% concentrated H₃PO₄ (40:60 v/v), pH 2.2 (for SPE)[4][5]

-

Strong cation-exchange solid-phase extraction (SPE) cartridges[4][5]

-

Elution solvent: appropriate organic solvent with pH adjusted to ~9.0[4][5]

-

Reversed-phase high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and fluorescence detector.[4][5]

Procedure:

-

Extraction:

-

Purification:

-

Solid-Phase Extraction (SPE) Cleanup:

-

Dissolve the crude alkaloid mixture in an acidic methanol/water solution (e.g., methanol-0.25% H₃PO₄, pH 2.2).[4][5]

-

Load the solution onto a pre-conditioned strong cation-exchange SPE cartridge. The positively charged alkaloids will bind to the stationary phase.[4][5]

-

Wash the cartridge with the acidic methanol/water solution to remove neutral and acidic impurities.[4][5]

-

Elute the alkaloids from the cartridge by washing with a solvent mixture adjusted to a slightly basic pH (~9.0) to neutralize the alkaloids.[4][5]

-

-

Chromatographic Separation:

-

Concentrate the eluate and subject it to preparative reversed-phase HPLC.

-

Use a suitable mobile phase gradient to separate the individual ergot alkaloids.

-

Collect the fraction corresponding to this compound, identified by its retention time relative to a standard.

-

Evaporate the solvent to obtain purified this compound.

-

Semi-synthesis of Bromocriptine from this compound

Bromocriptine (2-bromo-alpha-ergocryptine) is a semi-synthetic derivative of this compound with enhanced dopamine agonist activity.[1]

Objective: To synthesize bromocriptine via regioselective bromination of this compound.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)[6][7]

-

Dichloromethane[7]

-

Diisopropyl ether[7]

-

Methanesulfonic acid[7]

-

Methyl ethyl ketone[7]

Procedure:

-

Preparation of Brominating Agent:

-

Bromination Reaction:

-

Dissolve this compound in the prepared DMSO-HBr mixture.[7] The reaction proceeds at room temperature. The key transformation is the regioselective bromination at the C2 position of the indole (B1671886) nucleus of this compound.[1][8]

-

-

Work-up and Purification:

-

After the reaction is complete, precipitate the product.

-

Isolate the crude 2-bromo-alpha-ergocryptine.

-

Purify the product by recrystallization from a suitable solvent system, such as dichloromethane (B109758) and diisopropyl ether, to yield pure 2-bromo-alpha-ergocryptine.[7]

-

-

Salt Formation (Mesylate):

-

Dissolve the purified 2-bromo-alpha-ergocryptine in methyl ethyl ketone.[7]

-

Add a molar equivalent of methanesulfonic acid, dissolved in methyl ethyl ketone, to the solution with stirring.[7]

-

The bromocriptine mesylate will crystallize out of the solution.

-

Collect the crystals by filtration and dry them.

-

Total Synthesis of this compound

Conceptual Workflow for Total Synthesis:

-

Synthesis of (+)-Lysergic Acid:

-

Synthesis of the Peptide Moiety:

-

Coupling and Final Assembly:

Pharmacological Profile

This compound exerts its biological effects through interactions with various neurotransmitter receptors, most notably dopamine receptors.

Receptor Binding Affinity

The binding affinity of this compound for various receptors has been characterized using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Ligand | Species | Ki (nM) | Assay Type |

| Dopamine D₂ | [³H]YM-09151-2 | Rat | Nanomolar range | Radioligand Binding |

| α-adrenergic | [³H]dihydroergocryptine | Calf | 0.73 (Kd) | Radioligand Binding |

| α₂-adrenergic | [³H]dihydroergocryptine | Steer | 1.78 (Kd) | Radioligand Binding |

Note: Specific Ki values for this compound at a wide range of receptor subtypes are not consistently reported across the literature. The data presented is indicative of its high affinity for D2 and alpha-adrenergic receptors. Dihydroergocryptine (B134457), a closely related derivative, is often used in binding studies.[11][12][13]

Mechanism of Action and Signaling Pathways

This compound is a potent agonist at dopamine D₂ receptors.[14] D₂ receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o). The activation of D₂ receptors by this compound initiates a cascade of intracellular events:

-

G-protein Activation: Binding of this compound to the D₂ receptor induces a conformational change, leading to the activation of the associated Gαi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and subsequent modulation of downstream signaling pathways.

Recent studies have also indicated that D₂ receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) through the activity of metalloproteases, which in turn activates the Extracellular signal-regulated kinase (ERK) pathway.[15] Furthermore, this compound has been shown to stimulate the release of dopamine from striatal synaptosomes, suggesting an additional mechanism of action beyond direct receptor agonism.[16]

Visualizations

Workflow for the Semi-synthesis of Bromocriptine

Caption: Workflow for the semi-synthesis of bromocriptine.

Dopamine D₂ Receptor Signaling Pathway

Caption: Dopamine D₂ receptor signaling pathway activated by this compound.

Conclusion

This compound holds a significant place in the history of pharmacology and medicinal chemistry. Its discovery as a distinct entity from the ergotoxine complex and its subsequent separation from its beta-isomer were crucial steps in understanding the structure-activity relationships of ergot alkaloids. The detailed experimental protocols for its isolation, semi-synthesis into the clinically important drug bromocriptine, and its total synthesis highlight the ingenuity of chemical research. As a potent dopamine D₂ receptor agonist, its pharmacological profile continues to be of interest to researchers developing novel therapeutics for neurological and endocrine disorders. This guide has provided a comprehensive technical overview to support the ongoing research and development efforts in this important class of natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. Ergocryptine - Wikipedia [en.wikipedia.org]

- 3. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CA1256103A - PROCESS FOR THE PREPARATION OF 2-BROMO-.alpha.- ERGOCRYPTINE - Google Patents [patents.google.com]

- 7. US4697017A - Process for the preparation of 2-bromo-α-ergocryptine - Google Patents [patents.google.com]

- 8. [Synthesis and properties of bromocriptine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Enantioefficient synthesis of α-ergocryptine: First direct synthesis of (+)-lysergic acid | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective labeling of alpha-adrenergic receptors in caudate nucleus by [3H] dihydroergocryptine in the presence of spiperone-blocked dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dopamine D2 Receptor-mediated Epidermal Growth Factor Receptor Transactivation through a Disintegrin and Metalloprotease Regulates Dopaminergic Neuron Development via Extracellular Signal-related Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Ergocryptine: A Natural Ergot Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Ergocryptine is a naturally occurring ergot alkaloid derived from the fungus Claviceps purpurea.[1] As a member of the ergopeptine class of ergoline (B1233604) compounds, it has garnered significant interest within the scientific community for its potent dopaminergic activity. This technical guide provides a comprehensive overview of α-ergocryptine, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its interactions with various receptor systems. Detailed quantitative data on its binding affinities and functional activities are presented, alongside in-depth experimental protocols and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of α-ergocryptine and related compounds.

Introduction

Ergot alkaloids are a diverse group of mycotoxins produced by fungi of the genus Claviceps, which commonly infect rye and other cereals. Historically known for their toxic effects, these compounds have also been a rich source of pharmacologically active agents. α-Ergocryptine is one such alkaloid, distinguished by its peptide side chain.[2][3] Its primary pharmacological action is as a potent agonist at dopamine (B1211576) D2 receptors, which underlies its ability to inhibit prolactin secretion from the anterior pituitary gland.[1][4][5][6] This property has led to its investigation for the treatment of hyperprolactinemia and related conditions.[1][4] Beyond its dopaminergic effects, α-ergocryptine also interacts with a range of other G-protein coupled receptors (GPCRs), including serotonin (B10506) and adrenergic receptors, contributing to its complex pharmacological profile.[3][7]

Physicochemical Properties

α-Ergocryptine is a complex organic molecule with the following properties:

| Property | Value | Source |

| Molecular Formula | C32H41N5O5 | [1][8][9] |

| Molecular Weight | 575.71 g/mol | [1][8][9] |

| CAS Number | 511-09-1 | [1][10] |

| IUPAC Name | (6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | [7] |

| Synonyms | alpha-Ergocryptine, Ergocryptine, Ergokryptine | [1][9] |

Pharmacological Profile: Receptor Binding and Functional Activity

The pharmacological effects of α-ergocryptine are primarily mediated through its interaction with various neurotransmitter receptors. The following tables summarize the quantitative data on its binding affinities (Ki) and functional potencies (EC50/IC50) at key receptor targets.

Dopamine Receptor Interactions

α-Ergocryptine exhibits a high affinity for D2-like dopamine receptors, consistent with its potent agonist activity at these sites.

| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |

| D2 | Bovine | Radioligand Binding | [3H]Spiperone | 1.5 | [11] |

| D2 | Rat | Radioligand Binding | [3H]YM-09151-2 | nanomolar range | [12] |

Functionally, α-ergocryptine acts as a potent agonist at D2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

| Receptor | Species | Functional Assay | Parameter | Value (nM) | Reference |

| D2 | Rat | Inhibition of VIP-stimulated cAMP production | EC50 | 28 ± 2 | [13] |

Serotonin Receptor Interactions

α-Ergocryptine also displays significant affinity for several serotonin (5-HT) receptor subtypes.

| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |

| 5-HT1A | Rat | Radioligand Binding | [3H]8-OH-DPAT | 8.9 | [14] |

| 5-HT1B | Rat | Radioligand Binding | [3H]Serotonin | 12.6 | [14] |

| 5-HT2A | Rat | Radioligand Binding | [3H]Ketanserin | 1.1 | [14] |

| 5-HT2C | Human | Radioligand Binding | [3H]Mesulergine | 147 (IC50) | [6] |

| 5-HT6 | Human | Radioligand Binding | [3H]LSD | 100 (IC50) | [6] |

Adrenergic Receptor Interactions

α-Ergocryptine demonstrates affinity for both α1 and α2-adrenergic receptors.

| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |

| α1A | Rat | Radioligand Binding | [3H]Prazosin | 4.28 | [6] |

| α1B | Rat | Radioligand Binding | [3H]Prazosin | 7.94 | [6] |

| α1D | Human | Radioligand Binding | [3H]Prazosin | 24 | [6] |

| α2A | Human | Radioligand Binding | [3H]MK-912 | 2.98 | [6] |

| α2B | Human | Radioligand Binding | [3H]Rauwolscine | 12 | [6] |

Mechanism of Action: Signaling Pathways

The primary mechanism of action of α-ergocryptine involves its agonistic activity at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway.

Caption: Dopamine D2 Receptor Signaling Pathway Activated by α-Ergocryptine.

Upon binding of α-ergocryptine to the D2 receptor, the associated inhibitory G-protein (Gi) is activated. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][15] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and cellular function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of α-ergocryptine.

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of α-ergocryptine for a target receptor, such as the dopamine D2 receptor.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor)

-

Radiolabeled ligand (e.g., [3H]Spiperone)

-

Unlabeled α-ergocryptine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

-

96-well microplates

-

Filtration apparatus

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of radiolabeled ligand (typically at or below its Kd value)

-

A range of concentrations of unlabeled α-ergocryptine (e.g., 10⁻¹¹ to 10⁻⁵ M)

-

Cell membrane preparation

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of a standard unlabeled ligand).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the α-ergocryptine concentration.

-

Determine the IC50 value (the concentration of α-ergocryptine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Accumulation Assay (for Gi-coupled Receptors)

This protocol describes a method to measure the functional effect of α-ergocryptine on Gi-coupled receptors, such as the dopamine D2 receptor, by quantifying its ability to inhibit forskolin-stimulated cAMP production.

Materials:

-

Cells expressing the Gi-coupled receptor of interest (e.g., CHO or HEK293 cells stably expressing the D2 receptor)

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

α-Ergocryptine

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Microplate reader compatible with the chosen assay kit

Procedure:

-

Cell Culture and Seeding: Culture the cells under appropriate conditions and seed them into 96- or 384-well plates at a predetermined density. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of α-ergocryptine in stimulation buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the wells.

-

Add the PDE inhibitor (e.g., 0.5 mM IBMX) in stimulation buffer to all wells.

-

Add the various concentrations of α-ergocryptine to the appropriate wells.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the plate reader (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the α-ergocryptine concentration.

-

Determine the EC50 value (the concentration of α-ergocryptine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production) using non-linear regression analysis.

-

Conclusion

α-Ergocryptine is a potent, naturally occurring ergot alkaloid with a complex pharmacological profile characterized by high affinity for dopamine D2 receptors and significant interactions with serotonin and adrenergic receptors. Its primary mechanism of action as a D2 receptor agonist, leading to the inhibition of adenylyl cyclase, is well-established. The experimental protocols detailed in this guide provide a framework for the continued investigation of α-ergocryptine and other ergoline derivatives. A thorough understanding of its receptor binding affinities, functional activities, and signaling pathways is crucial for the development of novel therapeutics targeting these receptor systems for a variety of neurological and endocrine disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Interactions of ergot alkaloids with anterior pituitary D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the Dopamine D2 Allosteric Modulator, PAOPA, on the Expression of GRK2, Arrestin-3, ERK1/2, and on Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. α-ergocryptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [drugcentral.org]

- 9. benchchem.com [benchchem.com]

- 10. Ergocryptine - Wikipedia [en.wikipedia.org]

- 11. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. innoprot.com [innoprot.com]

- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]

The intricate pathway of α-Ergocryptine Biosynthesis in Claviceps purpurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of α-ergocryptine, a prominent ergot alkaloid produced by the fungus Claviceps purpurea. This document details the core biosynthetic pathway, key enzymatic players, regulatory mechanisms, and methodologies for its study, serving as a critical resource for professionals in mycology, natural product chemistry, and pharmaceutical development.

Introduction to α-Ergocryptine and Claviceps purpurea

Claviceps purpurea, commonly known as the ergot fungus, is a plant pathogen that infects the ovaries of rye and other cereals, forming hardened mycelial structures called sclerotia. These sclerotia are a rich source of a diverse class of secondary metabolites known as ergot alkaloids.[1] Among these, the ergopeptines, a subgroup characterized by a tripeptide side chain linked to a D-lysergic acid moiety, are of significant pharmacological interest.

α-Ergocryptine is a major ergopeptine alkaloid found in the sclerotia of C. purpurea. It, along with its semi-synthetic derivatives like bromocriptine, exhibits potent bioactivities, primarily through interaction with dopaminergic, serotonergic, and adrenergic receptors. This has led to its application in the treatment of various medical conditions, including Parkinson's disease, hyperprolactinemia, and type 2 diabetes. Understanding the biosynthesis of α-ergocryptine is paramount for the biotechnological production of this valuable pharmaceutical and for the development of novel derivatives with improved therapeutic profiles.

The Core Biosynthetic Pathway of α-Ergocryptine

The biosynthesis of α-ergocryptine is a complex process that begins with the construction of the ergoline (B1233604) ring system from primary metabolites, followed by the assembly of the characteristic tripeptide side chain. The genes encoding the enzymes for this pathway are clustered together in the ergot alkaloid synthesis (EAS) gene cluster, ensuring coordinated regulation.[2][3]

The initial steps are common to all ergot alkaloids and involve the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form dimethylallyltryptophan (DMAT). This reaction is catalyzed by the enzyme dimethylallyl tryptophan synthase (DmaW). A series of subsequent enzymatic modifications, including N-methylation, cyclizations, and oxidations, lead to the formation of the key intermediate, D-lysergic acid.

The defining feature of α-ergocryptine is its tripeptide side chain, which is assembled by a multi-enzyme complex of non-ribosomal peptide synthetases (NRPSs). The amino acid constituents of the α-ergocryptine side chain are L-valine, L-leucine, and L-proline. The biosynthesis of α-ergocryptine diverges from that of β-ergocryptine in the selection of the second amino acid; β-ergocryptine incorporates L-isoleucine instead of L-leucine.

The assembly of the tripeptide and its attachment to D-lysergic acid is a sophisticated process mediated by two key NRPS enzymes: lysergyl peptide synthetase 1 (LPS1) and lysergyl peptide synthetase 2 (LPS2). In C. purpurea, the gene lpsA2 encodes the specific LPS1 responsible for the synthesis of ergocryptine. The final step in the formation of the mature ergopeptine is a cyclization reaction that forms the characteristic cyclol structure of the tripeptide side chain.

Visualization of the α-Ergocryptine Biosynthetic Pathway

References

An In-depth Technical Guide to the Structure-Activity Relationship of alpha-Ergocryptine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ergocryptine is a naturally occurring ergot alkaloid belonging to the ergopeptine class. It is a potent dopamine (B1211576) D2 receptor agonist and has found clinical application in the treatment of conditions associated with hyperprolactinemia. Its complex structure, featuring a tetracyclic ergoline (B1233604) ring system linked to a tripeptide moiety, has been a subject of extensive structure-activity relationship (SAR) studies. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of novel, more selective, and potent dopaminergic agents with improved therapeutic profiles. This guide provides a comprehensive overview of the SAR of this compound, focusing on its interactions with dopamine, serotonin (B10506), and adrenergic receptors.

Core Structure of this compound

The this compound molecule can be divided into two main components: the lysergic acid-derived ergoline ring system and a peptide side chain. Key structural features that are frequently subjects of modification in SAR studies include:

-

The Ergoline Ring System:

-

N1 position: The indole (B1671886) nitrogen.

-

C2 position: Substitution at this position can influence selectivity.

-

N6 position: The nitrogen in the D ring, typically methylated in natural ergot alkaloids.

-

C8 position: The stereochemistry at this carbon is critical for activity.

-

The Δ9,10 double bond: Saturation of this bond can alter the pharmacological profile.

-

-

The Peptide Moiety: Composed of three amino acids, variations in this chain significantly impact receptor affinity and efficacy.

Structure-Activity Relationship at Dopamine Receptors

This compound and its analogs primarily exert their effects through interactions with D2-like dopamine receptors (D2, D3, and D4), acting as agonists.

Key Structural Determinants for Dopaminergic Activity:

-

The Ergoline Moiety as the Dopaminergic Pharmacophore: The ergoline ring system is considered the primary pharmacophore responsible for dopaminergic activity, as it mimics the structure of dopamine.

-

The Peptide Side Chain: While the ergoline core confers dopaminergic activity, the nature of the peptide side chain significantly modulates the affinity and efficacy at dopamine receptor subtypes. Ergopeptines, like this compound, generally exhibit high affinity for D2 receptors.

-

Stereochemistry at C8: The natural (R)-configuration at the C8 position is crucial for potent agonist activity at D2 receptors. Epimerization to the (S)-configuration often leads to a significant decrease in affinity and efficacy.

-

Substitution at C2: Introduction of a bromine atom at the C2 position, as seen in the derivative bromocriptine, can enhance D2 agonist activity.

-

Hydrogenation of the Δ9,10 Double Bond: Dihydrogenation of the 9,10-double bond in the ergoline ring system, as in dihydro-alpha-ergocryptine, can alter the affinity and selectivity profile. Some studies suggest that this modification does not drastically change binding parameters for D2 and D3 receptors[1].

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and related ergot alkaloids at dopamine receptors.

Table 1: Binding Affinities (Ki, nM) of Ergot Alkaloids at Dopamine Receptors

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Reference |

| This compound | - | Nanomolar range | - | [2] |

| Dihydro-alpha-ergocryptine | 35.4 | - | - | [3] |

| Bromocriptine | - | Nanomolar range | - | [2] |

| Pergolide | 447 | - | 0.86 | [3] |

| Lisuride | 56.7 | 0.95 | 1.08 | [3] |

| Cabergoline | - | 0.61 | 1.27 | [3] |

Note: "-" indicates data not available in the cited sources.

Table 2: Functional Potencies (EC50, nM) of Ergot Alkaloids at Dopamine D2 Receptors (cAMP Inhibition Assay)

| Compound | EC50 (nM) | Reference |

| This compound | 28 ± 2 | [4] |

| Ergotamine | 2 ± 1 | [4] |

| Ergovaline | 8 ± 2 | [4] |

| Ergonovine | 47 ± 2 | [4] |

| Dopamine | 8 ± 1 | [4] |

Structure-Activity Relationship at Serotonin and Adrenergic Receptors

Ergot alkaloids, including this compound, are known to interact with various serotonin (5-HT) and adrenergic receptors, which contributes to their complex pharmacological profiles and, in some cases, their side effects.

Key Structural Determinants for Serotonin and Adrenergic Receptor Activity:

-

The Indolethylamine Moiety: The ergoline structure contains an indolethylamine substructure, which is similar to serotonin, leading to interactions with 5-HT receptors.

-

Overall Shape and Substituents: The overall three-dimensional shape of the molecule and the nature of substituents on both the ergoline ring and the peptide side chain determine the affinity and selectivity for different serotonin and adrenergic receptor subtypes.

Quantitative Data: Binding Affinities at Serotonin and Adrenergic Receptors

The following table summarizes the binding affinities of this compound and related compounds at various serotonin and adrenergic receptors.

Table 3: Binding Affinities (pKi or IC50) of this compound at Serotonin and Adrenergic Receptors

| Receptor | pKi / pIC50 | Ki / IC50 (nM) | Reference |

| 5-HT1A | - | High Affinity | - |

| 5-HT2A | 7.85 (pKi) | 14 | [5] |

| α1-adrenergic | - | - | - |

| α2A-adrenergic | 8.1 (pIC50) | 7.95 | [5] |

| α2B-adrenergic | 7.92 (pKi) | 12 | [5] |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the structure-activity relationships of compounds like this compound. Below are outlines of key experimental protocols.

Radioligand Competition Binding Assay for Dopamine Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

-

Source: Cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest, or tissue homogenates from brain regions rich in dopamine receptors (e.g., striatum).

-

Procedure: Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Assay Procedure:

-

A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2/D3 receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand (e.g., haloperidol (B65202) or unlabeled spiperone).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Inhibition Assay for Dopamine D2 Receptors

This assay measures the functional activity (EC50 and intrinsic activity) of a compound at Gi-coupled receptors like the D2 receptor.

1. Cell Culture:

-

Cells (e.g., CHO-K1 or HEK293) stably expressing the human D2 dopamine receptor are cultured in appropriate media.

2. Assay Procedure:

-

Cells are plated in multi-well plates and allowed to adhere.

-

The cells are then treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Adenylyl cyclase is stimulated with an agent like forskolin.

-

The cells are then incubated with increasing concentrations of the test compound (e.g., this compound).

3. cAMP Measurement:

-

The intracellular cAMP levels are measured using a variety of methods, including:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a competitive immunoassay with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format to quantify cAMP.

-

Reporter Gene Assays: Cells are engineered with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).

-

4. Data Analysis:

-

The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined by non-linear regression of the dose-response curve.

-

The intrinsic activity (or efficacy) of the compound is determined by comparing its maximal effect to that of a full agonist (like dopamine).

Visualizations

D2 Receptor Signaling Pathway

Caption: D2 receptor signaling pathway activated by this compound.

Experimental Workflow for SAR Studies

Caption: General experimental workflow for structure-activity relationship studies.

Logical Relationships in this compound SAR

Caption: Logical relationships in this compound's structure-activity.

Conclusion

The structure-activity relationship of this compound is complex, with the ergoline core acting as the primary dopaminergic pharmacophore and the peptide side chain playing a crucial role in modulating receptor affinity and selectivity. Modifications at various positions on the ergoline ring, such as C2 and C8, as well as saturation of the Δ9,10 double bond, have been shown to significantly impact the pharmacological profile. A thorough understanding of these SAR principles, supported by robust quantitative data from well-defined experimental protocols, is essential for the rational design of new dopaminergic agents with enhanced therapeutic properties and fewer side effects. The continued exploration of the SAR of ergot alkaloids will undoubtedly pave the way for the development of next-generation therapeutics for a range of neurological and endocrine disorders.

References

- 1. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-ergocryptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Pharmacokinetics of Alpha-Ergocryptine: An In-Depth Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ergocryptine, a naturally occurring ergot alkaloid, has garnered significant interest within the scientific community for its dopaminergic properties and potential therapeutic applications. A thorough understanding of its pharmacokinetic profile in preclinical animal models is paramount for guiding drug development efforts, from dose selection to the prediction of human pharmacokinetics. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound and its closely related derivatives in various animal models. It details experimental methodologies, summarizes quantitative data in structured tables, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics. While comprehensive pharmacokinetic data for this compound remains somewhat elusive in publicly available literature, this guide synthesizes the most relevant findings to support ongoing and future research endeavors.

Introduction

This compound is an ergopeptine, a class of complex alkaloids produced by fungi of the genus Claviceps.[1] It is a potent agonist at dopamine (B1211576) D2 receptors, a property that underlies its primary pharmacological effects, including the inhibition of prolactin secretion.[2][3] Due to these effects, this compound and its derivatives have been investigated for the management of conditions associated with hyperprolactinemia. The preclinical evaluation of its pharmacokinetic properties is a critical step in assessing its potential as a drug candidate. This guide aims to consolidate the current knowledge on the pharmacokinetics of this compound in animal models, providing a valuable resource for researchers in the field.

Pharmacokinetic Profile

Comprehensive pharmacokinetic data specifically for this compound is limited in the published literature. However, a study on its dihydro-derivative, alpha-dihydroergocryptine, in rats provides valuable insights into its likely pharmacokinetic behavior.[4]

Data Summary

The following tables summarize the available pharmacokinetic parameters for alpha-dihydroergocryptine in rats. It is important to note that these values may not be directly extrapolated to this compound but serve as the most relevant available reference.

Table 1: Pharmacokinetic Parameters of Alpha-Dihydroergocryptine in Rats (Single Intravenous Administration)

| Parameter | Value | Animal Model | Dose (mg/kg) | Reference |

| Elimination Half-life (t½) | 6.78 h | Rat | 5 | [4] |

Table 2: Pharmacokinetic Parameters of Alpha-Dihydroergocryptine in Rats (Single and Repeated Oral Administration)

| Parameter | Single Dose | Repeated Dose | Animal Model | Dose (mg/kg) | Reference |

| Absorption Half-life (t½a) | 0.02 h | - | Rat | 20 | [4] |

| Distribution Half-life (t½α) | 2.15 h | - | Rat | 20 | [4] |

| Elimination Half-life (t½β) | 5.83 h | Similar to single dose | Rat | 20 | [4] |

| Absolute Bioavailability | 4.14% | 3.95% | Rat | 20 | [4] |

Note: The oral administration showed two peaks in the plasma profile, suggesting a potential enterohepatic cycle.[4]

Experimental Protocols

The methodologies employed in pharmacokinetic studies are crucial for the interpretation and replication of results. This section details the typical experimental protocols used for studying ergot alkaloids like this compound in animal models.

Animal Models and Drug Administration

Sprague-Dawley rats are a commonly used animal model for toxicological and pharmacokinetic studies of ergot alkaloids.[5][6]

-

Oral Administration: For oral dosing studies, the compound is often dissolved or suspended in a suitable vehicle and administered via oral gavage. This ensures accurate dosing.[7] Alternatively, for subacute toxicity studies, the compound can be mixed directly into the diet.[5][6]

-

Intravenous Administration: For intravenous studies, the compound is typically dissolved in a sterile, biocompatible vehicle and administered via a suitable vein, such as the tail vein in rats.

Sample Collection and Analysis

-